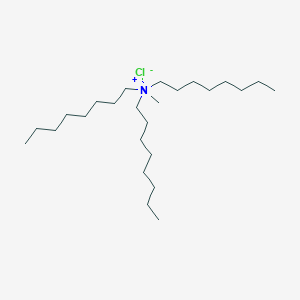
2,4-Dicloro-3-nitropiridina
Descripción general
Descripción
2,4-Dichloro-3-nitropyridine is a halogenated pyridine derivative with the molecular formula C5H2Cl2N2O2. This compound is known for its reactivity with nucleophilic groups such as amines, alcohols, and thiols. It has been utilized in various chemical syntheses and has shown potential in inhibiting the influenza virus and tumor necrosis factor alpha production .
Aplicaciones Científicas De Investigación
2,4-Dichloro-3-nitropyridine has been extensively studied for its applications in various fields:
Chemistry: Used as a reactant in the synthesis of quinoline derivatives and other heterocyclic compounds.
Biology: Investigated for its potential to inhibit the influenza virus and tumor necrosis factor alpha production.
Medicine: Explored as a precursor in the development of drugs for autoimmune diseases and cancer.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
Target of Action
The primary targets of 2,4-Dichloro-3-nitropyridine are nucleophilic groups such as amines, alcohols, and thiols . It has also been found to inhibit tumor necrosis factor alpha (TNFα) production by LPS stimulated human monocytes .
Biochemical Pathways
The biochemical pathways affected by 2,4-Dichloro-3-nitropyridine involve the synthesis of various derivatives. For instance, from 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . These reactions lead to the formation of a series of 2-substituted-5-nitropyridines .
Result of Action
The molecular and cellular effects of 2,4-Dichloro-3-nitropyridine’s action include the inhibition of TNFα production by LPS stimulated human monocytes . This compound has also been used for the synthesis of quinoline derivatives that have potential applications in autoimmune diseases or cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2,4-Dichloro-3-nitropyridine typically involves the nitration of 2,4-dichloropyridine. One common method includes the reaction of 2,4-dichloropyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out at a temperature range of 20-150°C for 10-40 hours .
Industrial Production Methods: Industrial production of 2,4-Dichloro-3-nitropyridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols.
Reduction: Can be reduced to corresponding amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: Can undergo oxidation reactions to form different oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like sodium amide or potassium tert-butoxide in solvents such as dimethylformamide.
Reduction: Commonly uses hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Utilizes oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Produces substituted pyridines.
Reduction: Forms amines.
Oxidation: Results in various oxidized pyridine derivatives.
Comparación Con Compuestos Similares
- 2,6-Dichloro-3-nitropyridine
- 4-Amino-2,6-Dichloro-3-nitropyridine
- 2,4-Dichloro-3-aminopyridine
Comparison: 2,4-Dichloro-3-nitropyridine is unique due to its specific reactivity with nucleophiles and its potential biological activities. Compared to 2,6-Dichloro-3-nitropyridine, it has different substitution patterns, leading to distinct chemical and biological properties. The presence of the nitro group at the 3-position in 2,4-Dichloro-3-nitropyridine makes it more reactive towards nucleophiles compared to its analogs .
Propiedades
IUPAC Name |
2,4-dichloro-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXYIHGMYDJHEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441383 | |
| Record name | 2,4-Dichloro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5975-12-2 | |
| Record name | 2,4-Dichloro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,4-dichloro-3-nitropyridine a useful starting material for synthesizing diverse imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines?
A1: 2,4-Dichloro-3-nitropyridine serves as a versatile building block due to its two chlorine atoms with differing reactivity. This allows for sequential substitution reactions. [] For instance, it can react with polymer-supported amines initially at the more reactive 4-chloro position. [] Subsequently, the second chlorine atom can be replaced with various amines. [] This selective reactivity enables the introduction of diverse substituents on the pyridine ring. Further modification of the nitro group to an amino group and subsequent imidazole ring closure with aldehydes provides access to a library of trisubstituted imidazopyridines. [] The position of the final nitrogen in the imidazopyridine core (leading to either imidazo[4,5-b]pyridines or imidazo[4,5-c]pyridines) can be controlled by the choice of reagents and reaction sequence. []
Q2: How does the substitution pattern of isothiazolo[4,3-b]pyridines affect their interaction with Cyclin G-associated kinase (GAK)?
A2: Research indicates that the position of substituents on the isothiazolo[4,3-b]pyridine scaffold significantly influences its binding affinity for GAK. [] While 3,5- and 3,6-disubstituted analogs have shown inhibitory activity against GAK, a synthesized 3-N-morpholinyl-7-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridine derivative was found to be inactive. [] This suggests that substituents at the 7-position are not well-tolerated for GAK binding, as opposed to the 5- or 6-positions. [] Molecular modeling studies were employed to rationalize the lack of activity observed with the 7-substituted compound, further emphasizing the importance of structure-activity relationships in drug design. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)








